molecular formula C6H7ClF2O2 B13480184 (3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one

(3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one

Katalognummer: B13480184
Molekulargewicht: 184.57 g/mol
InChI-Schlüssel: XERSLPLEMFEBKU-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one is an organic compound characterized by its unique structure, which includes a chloro group, two difluoro groups, and a methoxy group attached to a pentenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chloro-difluoro-methoxy precursor, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one: This compound shares a similar enone structure but differs in its substituents.

    (3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime: Another compound with a similar enone backbone but different functional groups.

Uniqueness

(3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one is unique due to its specific combination of chloro, difluoro, and methoxy groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C6H7ClF2O2

Molekulargewicht

184.57 g/mol

IUPAC-Name

(E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one

InChI

InChI=1S/C6H7ClF2O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+

InChI-Schlüssel

XERSLPLEMFEBKU-ONEGZZNKSA-N

Isomerische SMILES

C/C(=C\C(=O)C(F)(F)Cl)/OC

Kanonische SMILES

CC(=CC(=O)C(F)(F)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.